molecular formula C10H15NO2 B592247 Tert-butyl 3-ethynylazetidine-1-carboxylate CAS No. 287193-01-5

Tert-butyl 3-ethynylazetidine-1-carboxylate

Cat. No. B592247
M. Wt: 181.235
InChI Key: UENGYBYGCXKNRF-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethynylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . The compound is colorless to yellow in its physical form and can be either a liquid or solid .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-ethynylazetidine-1-carboxylate is 1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-ethynylazetidine-1-carboxylate is a colorless to yellow liquid or solid . It has a molecular weight of 181.23 . The compound should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

  • Kinetic Resolution : A study by Ishihara et al. (2008) demonstrated the kinetic resolution of racemic carboxylic acids using an L-histidine-derived sulfonamide-induced enantioselective esterification reaction with tert-butyl alcohol, achieving high asymmetric induction (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

  • Synthesis of Novel Compounds : Ivanov et al. (2017) synthesized ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, a new class of halo-substituted pyrazoles, using tert-butyl nitrite in a novel method (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

  • Catalytic Coupling Reactions : Wustrow and Wise (1991) reported the successful coupling of arylboronic acids with a partially reduced pyridine derivative, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

  • Bioactive Compound Preparation : Xie et al. (2019) developed an efficient method for preparing quinoxaline-3-carbonyl compounds, important in bioactive natural products and synthetic drugs, using tert-butyl carbazate as the coupling reagent (Xie et al., 2019).

  • Development of Synthetic Methods : Boev et al. (2015) conducted stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating a new approach to synthesizing substituted piperidines (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-ethynylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENGYBYGCXKNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710747
Record name tert-Butyl 3-ethynylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-ethynylazetidine-1-carboxylate

CAS RN

287193-01-5
Record name tert-Butyl 3-ethynylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethynylazetidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-formylazetidine-1-carboxylate (96 g, 0.46 mol) and potassium carbonate (128 g, 0.924 mol) in methanol was added dropwise dimethyl-1-diazo-2-oxopropylphosphonate (67 g, 0.35 mol) in 1.6 L of methanol. The mixture was stirred for 2 h and filtered. The filtrate was concentrated and the residue was diluted with 800 ml of methyl-tert-butyl ether and 1 L of 5% w/w aqueous sodium bicarbonate. The layers were separated and the aqueous layer was washed with methyl-tert-butyl ether (2×500 ml). The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The residue was purified by flash column chromatography to afford tert-butyl 3-ethynylazetidine-1-carboxylate.
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Name
dimethyl-1-diazo-2-oxopropylphosphonate
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
Y He, U Grether, MF Taddio, C Meier, C Keller… - European Journal of …, 2022 - Elsevier
… Procedure B commences with a Sonogashira coupling of an aryl bromide with tert-butyl 3-ethynylazetidine-1-carboxylate to afford N-Boc protected intermediates 4b, 6b–8b and 13b. …
Number of citations: 2 www.sciencedirect.com
P Kohler, M Schwaninger, A Stutz… - … Process Research & …, 2018 - ACS Publications
3-(Bromoethynyl)azetidine is a highly energetic building block (decomposition energy up to −1800 J g –1 ) that was required in multikilogram quantities for the production of an API. The …
Number of citations: 9 pubs.acs.org

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